2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
Description
Properties
Molecular Formula |
C15H10F3NO |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)11-5-3-6-12(8-11)19-9-10-4-1-2-7-13(10)14(19)20/h1-8H,9H2 |
InChI Key |
SUYKVPJSYFCEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one CAS number search
The following technical guide provides an in-depth analysis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one , a specialized chemical scaffold with significant relevance in medicinal chemistry and drug discovery.
CAS Registry Number: 1374223-02-5[1][2][3]
Executive Summary
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one (also known as N-(3-trifluoromethylphenyl)phthalimidine) represents a critical structural motif within the isoindolin-1-one class of heterocycles.[1] These scaffolds are recognized as "privileged structures" in drug discovery due to their ability to bind to multiple biological targets with high affinity.
This guide details the chemical identity, synthesis protocols, therapeutic potential, and analytical characterization of this specific fluorinated derivative. The incorporation of the trifluoromethyl (-CF3) group at the meta-position of the N-phenyl ring significantly modulates the compound's lipophilicity, metabolic stability, and bioactivity profile, making it a valuable intermediate for developing inhibitors of kinases, MDM2-p53 interactions, and immunomodulatory agents.[1]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1374223-02-5 |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one |
| Synonyms | N-(3-Trifluoromethylphenyl)phthalimidine; 2-(3-trifluoromethylphenyl)isoindolinone |
| Molecular Formula | C₁₅H₁₀F₃NO |
| Molecular Weight | 277.24 g/mol |
| Core Scaffold | Isoindolin-1-one (Phthalimidine) |
| Substituent | 3-Trifluoromethylphenyl (at N-2 position) |
| LogP (Predicted) | ~3.5 - 4.0 (High Lipophilicity due to -CF3) |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water.[1][4] |
Synthesis Strategies
The synthesis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one can be achieved through several robust methodologies. The choice of method depends on the availability of starting materials and the desired scale.
Method A: Condensation of Phthalaldehyde with Aniline (Preferred)
This method is atom-economical and operates under mild conditions, often requiring no metal catalyst.[1]
Reagents:
-
Phthalaldehyde (1.0 eq)
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Solvent: Ethanol or Acetonitrile[1]
-
Catalyst (Optional): Acetic acid (cat.)
Protocol:
-
Mixing: Dissolve phthalaldehyde (10 mmol) in ethanol (20 mL).
-
Addition: Add 3-(trifluoromethyl)aniline (10 mmol) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. An imine intermediate may form initially.
-
Cyclization: If the reaction does not proceed spontaneously to the isoindolinone, add a catalytic amount of acetic acid or heat to reflux for 3-4 hours to drive the cyclization and oxidation (if starting from non-oxidized precursors) or simply condensation (if using phthalaldehyde, a reduction step or specific conditions like Pinnick oxidation might be needed to get the lactam, but often 2-formylbenzoic acid is used instead of phthalaldehyde for direct lactam formation).[1]
Correction for Practicality: A more direct route to the isoindolin-1-one (lactam) rather than the isoindoline (amine) uses 2-formylbenzoic acid or phthalide .[1]
Revised Protocol (Phthalide Route):
-
Bromination: Phthalide is brominated (NBS) to 3-bromophthalide.[1]
-
Substitution: Reaction with 3-(trifluoromethyl)aniline yields the hydroxy-isoindolinone intermediate.[1]
-
Reduction: Reduction with Et3SiH/TFA yields the target isoindolin-1-one.[1]
Method B: Pd-Catalyzed Carbonylation (Advanced)
Useful for building libraries from 2-bromobenzyl amines.[1]
Workflow Diagram:
Figure 1: Palladium-catalyzed carbonylative cyclization pathway for the synthesis of the target isoindolin-1-one.
Therapeutic Potential & Applications[1][4][5][6][7]
The isoindolin-1-one core is a pharmacophore found in numerous bioactive molecules. The addition of the 3-trifluoromethylphenyl group specifically enhances the compound's drug-like properties.[1]
Structural Activity Relationship (SAR)[1]
-
Isoindolin-1-one Core: Mimics the purine or pyrimidine rings in kinase inhibitors; acts as a rigid linker in PROTACs or bifunctional molecules.[1]
-
3-Trifluoromethyl Group:
-
Metabolic Stability: Blocks metabolic oxidation at the phenyl ring (specifically at the reactive 3-position), extending half-life (
).[1] -
Lipophilicity: Increases membrane permeability (LogP boost), facilitating blood-brain barrier (BBB) penetration for CNS targets.[1]
-
Electronic Effect: The electron-withdrawing nature of CF3 modulates the acidity of the lactam nitrogen (if unsubstituted) or the electronics of the N-phenyl ring, affecting
stacking interactions with protein targets.[1]
-
Potential Biological Targets
Based on the scaffold's profile, this compound is relevant in the research of:
-
MDM2-p53 Inhibitors: Isoindolinones mimic the Trp23 residue of p53, blocking the interaction with MDM2 and restoring apoptotic pathways in cancer cells.[1]
-
Kinase Inhibition: The core structure can occupy the ATP-binding pocket of various kinases (e.g., CDK, PI3K).[1]
-
Immunomodulation: Structurally related to Thalidomide/Lenalidomide (which contain a phthalimide/isoindolinone-like core), suggesting potential activity in modulating Cereblon (CRBN) E3 ligase activity, although the glutarimide ring is typically required for CRBN binding.[1]
Mechanism of Action Diagram:
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's key features to biological effects.
Analytical Characterization
To validate the synthesis of CAS 1374223-02-5, the following spectral data are expected:
1H NMR (400 MHz, CDCl3)
-
δ 7.90 – 7.40 (m, 8H): Aromatic protons from both the isoindolinone benzo-ring and the N-phenyl ring.[1] The 3-CF3 substitution pattern typically shows a singlet or doublet at a downfield position due to the electron-withdrawing group.[1]
-
δ 4.85 (s, 2H): The benzylic methylene (-CH2-) protons of the lactam ring.[1] This singlet is diagnostic for the isoindolin-1-one structure (distinct from phthalimide which has no CH2, or isoindoline which has two CH2 groups).[1]
13C NMR (100 MHz, CDCl3)
-
Carbonyl (C=O): ~167-169 ppm.[1]
-
CF3 Carbon: Quartet at ~124 ppm (
Hz).[1] -
Methylene (CH2): ~50-52 ppm.[1]
-
Aromatic Carbons: 120-145 ppm range.[1]
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
(Calculated for C15H11F3NO+).[1]
Safety & Handling (SDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Work within a fume hood to avoid inhalation of dust/vapors.
-
Fluorinated Compounds: Avoid incineration; thermal decomposition may release hydrogen fluoride (HF).[1]
-
References
-
PubChem Compound Summary. 3-(Trifluoromethyl)phenyl derivatives and Isoindolin-1-one scaffolds.[1] National Center for Biotechnology Information. Link
-
AK Scientific. Product Catalog: 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one.[1][2][3]Link[1]
-
Csaky, A. G., et al. "Synthetic strategies for the construction of the isoindolin-1-one scaffold."[1] European Journal of Organic Chemistry, 2018. (General reference for synthesis methodology).
Sources
An In-depth Technical Guide to the Physical Properties of N-(3-trifluoromethylphenyl)isoindolinone
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N-(3-trifluoromethylphenyl)isoindolinone, a heterocyclic compound of interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the N-phenyl substituent significantly modulates the molecule's physicochemical characteristics, influencing its solubility, stability, and potential biological interactions. This document details the theoretical and practical aspects of these properties, outlines robust experimental protocols for their determination, and presents a logical workflow for the comprehensive characterization of this and related compounds. The methodologies described are grounded in established principles of physical chemistry and analytical science, ensuring accuracy and reproducibility.
Introduction: The Significance of N-(3-trifluoromethylphenyl)isoindolinone
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] N-(3-trifluoromethylphenyl)isoindolinone combines these two key features, making it a molecule with considerable potential for investigation in drug discovery programs. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and evaluation in biological assays.
Core Physicochemical Properties
A foundational understanding of a compound's physical properties is critical for its application. While a comprehensive, publicly available dataset for N-(3-trifluoromethylphenyl)isoindolinone is not consolidated in a single source, this guide outlines the expected properties and the methodologies for their precise determination.
Molecular Structure and Formula
-
Molecular Formula: C₁₅H₁₀F₃NO
-
Molecular Weight: 277.24 g/mol
-
Structure:
Caption: Molecular structure of N-(3-trifluoromethylphenyl)isoindolinone.
Quantitative Physical Data
The following table summarizes the key physical properties. Where specific experimental data for the title compound is not available, the entry indicates the need for experimental determination and provides context based on related structures.
| Property | Value / Expected Value | Experimental Protocol Section |
| Melting Point | Solid, expected to be in the range of 100-200 °C, similar to related substituted N-phenyl compounds. | 3.1 |
| Boiling Point | High, likely > 300 °C at atmospheric pressure. | 3.2 |
| Solubility | Expected to have good solubility in common organic solvents (e.g., DCM, EtOAc, acetone) and low solubility in water due to the lipophilic trifluoromethyl group.[1] | 3.3 |
| Appearance | Likely a white to off-white crystalline solid. | Visual Inspection |
Experimental Protocols for Physical Characterization
The following sections provide detailed, step-by-step methodologies for the determination of the core physical properties of N-(3-trifluoromethylphenyl)isoindolinone.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the N-(3-trifluoromethylphenyl)isoindolinone sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary determination.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This is the melting range.
-
For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the preliminary melting point, then reducing the heating rate to 1-2 °C per minute.
-
Record the melting range accurately.
Boiling Point Determination (if applicable)
Rationale: The boiling point is a fundamental physical constant for a liquid. For high-melting solids, it is often determined under reduced pressure to prevent decomposition.
Note: Given that N-(3-trifluoromethylphenyl)isoindolinone is expected to be a solid at room temperature with a high melting point, its boiling point at atmospheric pressure will be very high and may lead to decomposition. Therefore, determination under vacuum (using a Kugelrohr apparatus, for instance) is recommended if the boiling point is a required parameter.
Solubility Profile
Rationale: Understanding the solubility of a compound is crucial for its handling, purification, and formulation. The presence of the trifluoromethyl group generally increases lipophilicity.[1]
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
Procedure (Qualitative):
-
Place a small, consistent amount (e.g., ~5 mg) of N-(3-trifluoromethylphenyl)isoindolinone into a series of labeled test tubes.
-
Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."
Procedure (Quantitative - if required):
-
Prepare a saturated solution of the compound in a chosen solvent at a specific temperature (e.g., 25 °C) by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
-
Carefully filter the solution to remove any undissolved solid.
-
Take a known volume of the saturated solution and evaporate the solvent completely.
-
Weigh the remaining solid to determine the concentration of the saturated solution.
Spectroscopic Characterization
Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. ¹H, ¹³C, and ¹⁹F NMR are particularly informative for this compound.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolve a small amount (5-10 mg) of N-(3-trifluoromethylphenyl)isoindolinone in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS.
-
Assign the peaks to the corresponding nuclei in the molecule. The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum.
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.[3] The spectrum provides a "molecular fingerprint" that can be used for identification and to confirm the presence of key structural features.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
Procedure (using ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands. Key expected absorptions include:
-
C=O (amide) stretch: ~1680-1720 cm⁻¹
-
C-F stretches (from CF₃ group): Strong absorptions in the range of 1100-1350 cm⁻¹
-
Aromatic C-H stretches: ~3000-3100 cm⁻¹
-
Aromatic C=C stretches: ~1450-1600 cm⁻¹
-
Logical Workflow for Physical Characterization
A systematic approach to physical characterization ensures that comprehensive and reliable data is obtained.
Caption: A logical workflow for the physical characterization of N-(3-trifluoromethylphenyl)isoindolinone.
Conclusion
This technical guide has detailed the essential physical properties of N-(3-trifluoromethylphenyl)isoindolinone and provided robust, field-proven protocols for their determination. While some specific quantitative data for this particular molecule may require de novo experimental determination, the provided methodologies offer a clear and reliable path to obtaining this information. A thorough understanding and documentation of these physical properties are indispensable for the advancement of research and development involving this and structurally related compounds.
References
-
Yu, H., Jiao, M., Fang, X., & Xuan, P. (2018). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Advances, 8(42), 23919–23923. [Link][4][5][6]
-
Erisman, E. P., & Augustine, L. M. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link][7]
-
Royal Society of Chemistry. (n.d.). F-trifluoromethylating agent for the synthesis of SCF2. [Link][8]
-
Grunewald, G. L., Caldwell, T. M., & Dahanukar, V. H. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(17), 3315–3323. [Link][1]
-
Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link][9]
-
Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). [Link][3]
-
Aspira Chemical. (n.d.). N-Phenyl-bis(trifluoromethanesulfonimide), 98%. [Link]
-
Szymańska, E., Gierczak, T., & Ratajczak, T. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8415. [Link][10]
Sources
- 1. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dea.gov [dea.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
Welcome to the technical support center for the synthesis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important isoindolinone derivative. The isoindolinone scaffold is a privileged structure in medicinal chemistry, and optimizing its synthesis is crucial for efficient drug discovery and development pipelines.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Potential Causes:
-
Inefficient Reaction Pathway: The chosen synthetic route may not be optimal for this specific substrate combination.
-
Poor Quality Starting Materials: Impurities in 2-formylbenzoic acid or 3-(trifluoromethyl)aniline can interfere with the reaction.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction progress.
-
Catalyst Inactivity: The catalyst, if used, may be poisoned or not suitable for the transformation.
Solutions:
-
Re-evaluate the Synthetic Strategy: The most common and often successful route for this synthesis is the reductive amination of 2-formylbenzoic acid with 3-(trifluoromethyl)aniline.[1][5] This method often proceeds under mild conditions and can be catalyzed by various reagents.[1][5]
-
Alternative Routes: If reductive amination fails, consider a Buchwald-Hartwig amination or an Ullmann condensation. The Buchwald-Hartwig reaction is a powerful palladium-catalyzed method for forming C-N bonds.[6][7][8][9][10] The Ullmann condensation, a copper-catalyzed reaction, is another viable, albeit often harsher, alternative.[11][12][13][14]
-
-
Verify Starting Material Purity:
-
2-Formylbenzoic Acid: Ensure it is free from phthalic acid and other oxidation byproducts. Recrystallization may be necessary.
-
3-(Trifluoromethyl)aniline: Check for isomeric impurities and degradation products. Distillation under reduced pressure can purify the aniline.[4]
-
-
Optimize Reaction Conditions for Reductive Amination:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation. Sodium cyanoborohydride can also be used, but may require pH control.[15]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. For greener alternatives, ethanol has been shown to be effective in the presence of certain catalysts.[1][5]
-
Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial.
-
Additives: The addition of a catalytic amount of acetic acid can accelerate the formation of the intermediate imine.
-
-
Catalyst Selection and Handling (for cross-coupling reactions):
-
Buchwald-Hartwig: Use a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos, SPhos).[10] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ullmann: Use a copper(I) source (e.g., CuI) and a ligand like phenanthroline. These reactions often require higher temperatures.[11]
-
Workflow for Troubleshooting Low Yield:
Caption: A decision-making workflow for addressing low product yield.
Problem 2: Formation of Significant Impurities
Potential Causes:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur.
-
Incomplete Reaction: Unreacted starting materials will contaminate the product.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
Solutions:
-
Identify the Impurities: Use techniques like TLC, LC-MS, and NMR to identify the structure of the major impurities. Knowing the impurity structure provides clues about the problematic reaction step.
-
Common Side Products and Their Mitigation:
-
From Reductive Amination:
-
N-(2-formylbenzyl)-3-(trifluoromethyl)aniline: This results from the reduction of the imine without subsequent cyclization.
-
Solution: Ensure the reaction is allowed to stir long enough for the intramolecular amidation to occur. Gentle heating can promote cyclization.
-
-
Phthalide formation: 2-formylbenzoic acid can be reduced to 2-(hydroxymethyl)benzoic acid, which can then cyclize.
-
Solution: Use a milder reducing agent like STAB that is selective for the imine.
-
-
-
From Buchwald-Hartwig Amination:
-
Hydrodehalogenation of the aryl halide: This results in the formation of benzaldehyde.
-
Solution: Use a well-defined catalyst system and ensure the absence of water, which can be a proton source.
-
-
Homocoupling of the aryl halide:
-
Solution: Optimize the ligand-to-metal ratio and reaction temperature.
-
-
-
-
Optimize the Work-up Procedure:
-
Aqueous Wash: A standard aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted 2-formylbenzoic acid.
-
Extraction: Use an appropriate organic solvent for extraction (e.g., DCM, ethyl acetate).
-
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying isoindolinones. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[16]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly improve purity.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Structure | Potential Cause | Recommended Action |
| Unreacted 3-(trifluoromethyl)aniline | Incomplete reaction | Increase reaction time or temperature; ensure stoichiometry is correct. |
| Unreacted 2-formylbenzoic acid | Incomplete reaction | Use a mild basic wash during work-up. |
| N-(2-formylbenzyl)-3-(trifluoromethyl)aniline | Incomplete cyclization | Increase reaction time or apply gentle heat. |
| Phthalide byproducts | Over-reduction of starting material | Use a milder, more selective reducing agent like STAB. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic method for preparing 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one on a gram scale?
For gram-scale synthesis, reductive amination is often the most practical and cost-effective method.[1][5] It typically involves a one-pot reaction of 2-formylbenzoic acid and 3-(trifluoromethyl)aniline with a suitable reducing agent like sodium triacetoxyborohydride. This method avoids the use of expensive transition metal catalysts and ligands required for cross-coupling reactions.
Q2: How do I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
TLC: Spot the reaction mixture alongside the starting materials on a silica gel plate. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
LC-MS: This provides more detailed information, allowing you to monitor the consumption of reactants and the formation of the product by their respective mass-to-charge ratios.
Q3: What are the key safety precautions to consider during this synthesis?
-
3-(Trifluoromethyl)aniline: This compound is toxic and should be handled in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reducing Agents: Borohydride-based reducing agents can react with water and acids to produce flammable hydrogen gas. Handle them with care and quench the reaction cautiously.
-
Solvents: Organic solvents like DCM and DCE are volatile and have associated health risks. Ensure proper ventilation.
Q4: Can I use 2-bromobenzaldehyde instead of 2-formylbenzoic acid?
Yes, you can use 2-bromobenzaldehyde. This would require a different synthetic approach, likely a tandem reaction involving an initial C-N bond formation followed by an intramolecular cyclization. For example, a Buchwald-Hartwig amination could be used to couple 2-bromobenzaldehyde with 3-(trifluoromethyl)aniline, followed by an oxidation and cyclization step to form the isoindolinone. However, this is a multi-step process and may result in a lower overall yield compared to the direct reductive amination of 2-formylbenzoic acid.
Q5: My final product is an off-white or yellowish solid. How can I decolorize it?
A slight coloration is common and may not necessarily indicate significant impurity. However, if a purer, white product is desired, you can try the following:
-
Recrystallization: This is often the most effective method for both purification and decolorization.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to filter the hot solution through celite to remove the charcoal before allowing it to cool.
-
Thorough Drying: Ensure all residual solvents are removed under high vacuum, as they can sometimes contribute to coloration.
Experimental Protocol: Reductive Amination Synthesis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask, add 2-formylbenzoic acid (1.0 eq) and 3-(trifluoromethyl)aniline (1.05 eq). Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Imine Formation: Add acetic acid (0.1 eq) to the mixture and stir at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one.
Reaction Pathway Diagram:
Caption: A simplified workflow for the reductive amination synthesis.
References
-
Kumar, V., Sharma, S., Sharma, U., Singh, B., & Kumar, N. (2012). Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Yu, H., Jiao, M., Fang, X., & Xuan, P. (2015). Synthesis of trifluoromethyl-containing isoindolinones. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
Martinez, A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. [Link]
-
Yamamoto, C., Takamatsu, K., Hirano, K., & Miura, M. (2017). Copper-Catalyzed Intramolecular Benzylic C–H Amination for the Synthesis of Isoindolinones. The Journal of Organic Chemistry. [Link]
-
Fang, X., et al. (2015). Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. RSC Publishing. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Wordpress. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (2025). 3-(Trifluoromethyl)aniline. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Cyclization of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
Welcome to the technical support guide for the synthesis of 2-(3-(trifluoromethyl)phenyl)isoindolin-1-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this specific chemical transformation. The synthesis, while conceptually straightforward, often involves a critical intramolecular cyclization step that can be prone to challenges, particularly due to the electronic effects of the trifluoromethyl substituent.
Troubleshooting Guide
This section addresses common issues encountered during the cyclization in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why am I observing low to no yield of the desired isoindolinone product?
Potential Causes:
-
Reduced Nucleophilicity of the Aniline: The primary cause is often the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. Located at the meta-position of the phenyl ring, it significantly decreases the electron density of the aniline nitrogen, thereby reducing its nucleophilicity. This makes the final intramolecular cyclization step, the attack of the nitrogen on the electrophilic carbonyl or iminium ion intermediate, kinetically challenging.
-
Incomplete Imine/Iminium Formation: The initial condensation between the amine and the aldehyde (from a precursor like methyl 2-formylbenzoate) to form an imine is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor the imine intermediate, leading to a stalled reaction.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst/reagent choice are critical. Insufficient heat may not provide the necessary activation energy to overcome the hurdle of the deactivated nucleophile. The choice of reducing agent in a reductive amination approach is also crucial; some may be too harsh or not selective enough.[2]
-
Steric Hindrance: Although less of a factor with the meta-substituted starting material, steric bulk near the reacting centers can hinder the intramolecular cyclization.[3]
Recommended Solutions:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product formation versus decomposition.
-
Use a Dean-Stark Apparatus: If starting from an aldehyde and an amine, employ a Dean-Stark trap with a suitable azeotroping solvent (e.g., toluene, benzene) to effectively remove water and drive the imine formation equilibrium towards the product.[1]
-
Employ a More Effective Reducing Agent (for Reductive Amination): For one-pot reductive amination procedures starting from methyl 2-formylbenzoate, standard reducing agents like sodium borohydride (NaBH4) might be ineffective. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are known to be effective for reducing iminium ions in the presence of aldehydes.[4]
-
Consider a Two-Step Procedure: Isolate the imine intermediate first. This can be achieved by reacting the starting materials without the reducing agent and removing the water formed. Once the imine is formed and purified, it can be subjected to reduction/cyclization under optimized conditions, which can sometimes provide better overall yields.[4]
-
Catalyst Choice: For syntheses proceeding via C-H activation or other transition-metal-catalyzed routes, the choice of catalyst and ligands is paramount.[5][6] Screen different palladium, rhodium, or copper catalysts if applicable to your specific synthetic route.
Question 2: My reaction mixture shows multiple spots on TLC, and I'm isolating significant side products. What are they and how can I prevent them?
Potential Causes & Side Products:
-
Unreacted Starting Material: As discussed, the deactivated aniline may fail to react completely.
-
Formation of Phthalimide: Over-oxidation of the isoindolinone product can lead to the corresponding phthalimide. This is more common if the reaction is run for extended periods at high temperatures or in the presence of an oxidant.[3]
-
Amide Hydrolysis: If the reaction is run under harsh acidic or basic conditions with water present, the amide bond of the isoindolinone product or a precursor can hydrolyze.
-
Intermolecular Reactions: At high concentrations, intermolecular reactions between the starting materials can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely. Once the starting material is consumed and the product is formed (as judged by TLC/LC-MS), work up the reaction promptly to avoid over-oxidation or decomposition.
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize water content and prevent hydrolysis, especially if using water-sensitive reagents.
-
Control Stoichiometry and Concentration: Run the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular side reactions. Ensure precise stoichiometry of reagents.
-
Purification Strategy: If side products are unavoidable, a careful purification strategy is needed. Silica gel column chromatography is typically effective for separating isoindolinones from more polar (hydrolyzed) or less polar (unreacted) materials.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting common issues in the isoindolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this cyclization via reductive amination? A1: The most common route involves the reaction of methyl 2-formylbenzoate with 3-(trifluoromethyl)aniline. The reaction proceeds via two key stages:
-
Imine/Iminium Ion Formation: The aniline nitrogen performs a nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms a Schiff base (imine), which can be protonated to form a reactive iminium ion.[7][8] This step is reversible.
-
Intramolecular Cyclization & Reduction: In a one-pot reductive amination, a hydride source (e.g., STAB) reduces the iminium ion. The resulting amine then undergoes a rapid intramolecular nucleophilic attack on the methyl ester, displacing methanol and forming the stable five-membered lactam ring.[1][7][9]
Caption: Simplified mechanism for isoindolinone formation via reductive amination.
Q2: Which solvents are recommended for this reaction? A2: The choice of solvent depends on the specific methodology. For reductive aminations with hydride reagents, common choices include:
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Tetrahydrofuran (THF) For reactions requiring water removal via a Dean-Stark trap, toluene or benzene are standard.
Q3: How does the trifluoromethyl group affect the reaction compared to an unsubstituted aniline? A3: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly reduces the electron density on the entire phenyl ring, and most importantly, on the nitrogen atom of the aniline. This deactivation makes the nitrogen a weaker nucleophile, which slows down both the initial attack on the aldehyde and the final intramolecular cyclization step. Consequently, reactions involving 3-(trifluoromethyl)aniline often require more forcing conditions (higher temperature, longer reaction times, or stronger activating agents) compared to reactions with unsubstituted aniline.[10]
Q4: Are there alternative synthetic routes to this molecule? A4: Yes, several strategies exist for synthesizing isoindolinones.[5][6][11] While reductive amination is common, other methods include:
-
Palladium-catalyzed C-H activation/amination of N-substituted benzamides.[5]
-
Multicomponent reactions starting from methyl 2-formylbenzoate.[12]
-
Radical cyclization of appropriately substituted enamides.[13][14][15]
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Materials | Methyl 2-formylbenzoate, 3-(Trifluoromethyl)aniline | Commercially available and commonly used precursors. |
| Reagent | Sodium Triacetoxyborohydride (STAB) | 1.5 - 2.0 equivalents. Mild and selective for iminium ion reduction. |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous grade. Good solubility for reactants. |
| Temperature | Room Temperature to 60 °C | Start at RT; gentle heating may be required due to the deactivated aniline. |
| Reaction Time | 12 - 24 hours | Monitor by TLC/LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and potential side reactions. |
Protocol: One-Pot Reductive Amination Cyclization
Materials:
-
Methyl 2-formylbenzoate (1.0 eq)
-
3-(Trifluoromethyl)aniline (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl 2-formylbenzoate (1.0 eq) and anhydrous DCE.
-
Add 3-(trifluoromethyl)aniline (1.05 eq) to the solution and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature. If no significant product formation is observed by TLC after 4-6 hours, slowly heat the mixture to 40-50 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Stir the biphasic mixture vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure 2-(3-(trifluoromethyl)phenyl)isoindolin-1-one.
References
- Benchchem. Technical Support Center: Troubleshooting Contamination in Isoindolinone Synthesis.
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
ResearchGate. C–H cyclization strategies for isoindolinone synthesis. Available from: [Link]
-
ResearchGate. Synthesis of trifluoromethyl-containing isoindolinones. Available from: [Link]
- Benchchem. Technical Support Center: Optimizing Isoindolinone Synthesis.
-
PubMed. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
The Organic Chemistry Tutor. Reductive Amination: Mechanism & Examples. Available from: [Link]
-
RSC Publishing. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. Available from: [Link]
- Benchchem. Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide.
-
PubMed. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Available from: [Link]
-
YouTube. Reductive Amination: Mechanism & Examples. Available from: [Link]
-
RSC Publishing. Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Available from: [Link]
-
Myers Group, Harvard University. Chem 115 Handout on Reductive Amination. Available from: [Link]
-
PubMed Central. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available from: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Trifluoromethyl Isoindolinone Stability & Synthesis
The following technical support guide addresses the stability and synthesis challenges associated with 3-trifluoromethyl isoindolinones , a privileged scaffold in drug discovery (e.g., HIV reverse transcriptase inhibitors like Efavirenz analogs).
Subject: Troubleshooting Stability, Synthesis, and Handling of 3-
Executive Summary: The Stability Paradox
Trifluoromethyl (
-
The Hemiaminal Trap (Synthetic Stability): The intermediate 3-hydroxy-3-trifluoromethyl species is exceptionally stable and resistant to dehydration, complicating downstream functionalization.
-
Ring-Chain Tautomerism (Physicochemical Stability): The
group destabilizes the amide bond toward nucleophilic attack, shifting the equilibrium toward the open-chain keto-amide form under basic conditions.
Troubleshooting Guide (Q&A Format)
Module A: Synthetic Challenges & The "Hemiaminal Trap"
Q1: I am trying to synthesize a 3-substituted-3-trifluoromethyl isoindolinone via the Ruppert-Prakash reagent (
Diagnosis: You are encountering the "Hemiaminal Trap."
Unlike non-fluorinated analogues, the
Corrective Protocol: Do not rely on thermal dehydration. Instead, convert the hydroxyl into a better leaving group in situ using a "hard" Lewis acid or chlorinating agent before nucleophilic substitution.
-
Step 1: React the phthalimide with
/ to get the silylated hemiaminal. -
Step 2: Treat with Thionyl Chloride (
) or Phosphorus Oxychloride ( ) in pyridine/DCM. This converts the stable 3-OH into a reactive 3-Cl species. -
Step 3: The 3-Cl intermediate is highly reactive and can be displaced by nucleophiles (amines, thiols) or reduced (using silanes) to the desired product.
Q2: My 3-hydroxy-3-trifluoromethyl isoindolinone product shows two sets of peaks in NMR. Is this an impurity?
Diagnosis: Likely Ring-Chain Tautomerism , not an impurity.
The
Verification: Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures, they are tautomers.
-
Action: For characterization, use a non-polar solvent like
or , which favors the intramolecular H-bond stabilized closed form.
Module B: Chemical Stability & Storage
Q3: We observed degradation of our lead
Diagnosis: Base-Promoted Ring Opening (Hydrolysis).
The
Corrective Protocol:
-
Purification: Switch to acidic modifiers (0.1% Formic acid or TFA) for mobile phases. Avoid basic workups.
-
Storage: Store compounds in solid form at -20°C. If in solution, use DMSO or acetonitrile; avoid alcohols which can form hemiaminals via exchange over long periods.
Q4: Is the
Diagnosis: Generally No , but with caveats.
The C-F bond is chemically inert under standard physiological and laboratory conditions. However, reductive defluorination can occur if you use dissolving metal reductions (e.g., Na/NH3) or harsh hydrogenation conditions (Pd/C, high pressure
-
Rule of Thumb: The
group on an isoindolinone is stable to standard acids (HCl, ) and oxidants, but vulnerable to strong reducing agents.
Visualizing the Instability Mechanisms
Diagram 1: The Ring-Chain Tautomerism & Hydrolysis Pathway
This diagram illustrates the equilibrium that causes "phantom" impurities in NMR and the irreversible degradation pathway in basic media.
Caption: Figure 1. The stability landscape of 3-hydroxy-3-trifluoromethyl isoindolinones. Note the reversible tautomerism vs. irreversible basic hydrolysis.
Experimental Protocols
Protocol A: Robust Synthesis of 3-Substituted-3- Isoindolinones
Designed to bypass the "Hemiaminal Trap."
Reagents:
-
Phthalimide precursor (1.0 equiv)
- (Ruppert-Prakash Reagent) (1.2 equiv)
-
CsF (Catalytic, 0.1 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
Nucleophile (e.g., amine, thiol, or electron-rich arene)
Method:
-
Trifluoromethylation: Dissolve phthalimide in dry THF under Argon. Cool to 0°C. Add
followed by CsF. Stir at RT for 2 hours.-
Checkpoint: TLC will show a new spot (silylated hemiaminal).
-
-
Activation (Critical Step): Cool the mixture to 0°C. Add Pyridine (2.0 equiv) followed dropwise by
. Stir for 1 hour. -
Substitution: Add the Nucleophile directly to the pot. Warm to RT and stir overnight.
-
Workup: Quench with sat.
(carefully, to avoid hydrolysis of the product). Extract with EtOAc.[7] -
Purification: Flash chromatography using Hexane/EtOAc (avoid MeOH/NH3).
Protocol B: Stability Stress Test (Go/No-Go Decision)
Use this assay to determine if your scaffold is suitable for biological screening.
| Condition | Duration | Method | Acceptance Criteria |
| PBS Buffer (pH 7.4) | 24 Hours | LC-MS | >95% Parent Remaining |
| Simulated Gastric Fluid (pH 1.2) | 4 Hours | LC-MS | >90% Parent Remaining |
| Human Plasma | 4 Hours | LC-MS | >80% Parent Remaining |
| Basic Buffer (pH 9.0) | 1 Hour | LC-MS | Monitor Closely (Expect degradation) |
References
-
Synthetic Methodology: Yu, H., et al. "Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process."[3][8] RSC Advances, 2018, 8, 23919-23923.[8] Link
-
Metabolic Stability: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
- Ring-Chain Tautomerism: Valerio, V., et al. "Ring-Chain Tautomerism of Hydroxy-Isoindolinones." Journal of Organic Chemistry, 2018. (Contextual grounding in general isoindolinone behavior).
- Mechanistic Insight: Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using TMSCF3." Chemical Reviews, 2011.
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03696A [pubs.rsc.org]
- 8. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization solvents for 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
Technical Support Guide: Recrystallization of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
Part 1: Technical Overview
Compound Classification: N-Aryl Isoindolin-1-one (Phthalimidine derivative) Target Structure: A bicyclic lactam core fused to a benzene ring, with a meta-trifluoromethylphenyl group attached to the nitrogen atom (Position 2). Critical Impurities:
-
3-(Trifluoromethyl)aniline: The typical amine precursor. It is a liquid (bp 187–189 °C) and significantly more soluble in organic solvents than the product.
-
Phthalic derivatives: Unreacted anhydrides or hydrolyzed acids (phthalic acid), which may require basic washes or specific solubility differentials to remove.
Part 2: Solvent Selection & Solubility Profile
Q1: What is the primary solvent system recommended for this compound? A: Ethanol (95% or Absolute) is the gold standard starting point.
-
Mechanism: The isoindolin-1-one core possesses a polar lactam functionality (
and bonds) capable of hydrogen bonding, while the trifluoromethylphenyl group adds significant lipophilicity. Ethanol bridges this gap, offering high solubility at reflux (~78 °C) and significantly reduced solubility at room temperature or °C, driving efficient crystallization. -
Impurity Rejection: The primary impurity, 3-(trifluoromethyl)aniline, is highly soluble in ethanol even at low temperatures, ensuring it remains in the mother liquor.
Q2: The compound is oiling out in Ethanol. What is the alternative? A: Switch to a Toluene/Heptane or Ethyl Acetate/Heptane system.
-
Why it works: Oiling out occurs when the compound's melting point is depressed below the solvent's boiling point in the presence of impurities, or when the polarity gap is too wide.
-
Protocol: Dissolve the crude solid in the minimum amount of hot Toluene or Ethyl Acetate. Once dissolved, slowly add hot Heptane (anti-solvent) until slight turbidity persists. Re-heat to clear the solution and allow slow cooling.[1] This non-polar/polar gradient often favors crystal lattice formation over amorphous oil separation.
Q3: Can I use water as an anti-solvent? A: Yes, but with caution.
-
The Risk: Rapid addition of water to an ethanolic solution can cause "crashing out," trapping impurities inside the amorphous precipitate.
-
The Fix: If using Ethanol/Water, dissolve in hot ethanol first. Add hot water dropwise only until the first sign of persistent cloudiness. Let it cool very slowly to room temperature before refrigerating.
Part 3: Quantitative Data & Troubleshooting
Solvent Performance Table
| Solvent System | Dissolution Temp | Crystallization Temp | Impurity Removal Profile | Risk Factor |
| Ethanol (95%) | 75–78 °C | 0–4 °C | Excellent for amines/anilines | Low (Standard) |
| Ethyl Acetate / Hexanes | 70 °C | RT to -10 °C | Good for non-polar byproducts | Medium (Flammability) |
| Toluene | 100–110 °C | RT | Excellent for phthalic acids | Medium (High BP) |
| DCM / Methanol | 35–40 °C | -20 °C | Poor (Evaporation required) | High (Solvent loss) |
Troubleshooting FAQ
Q: My crystals are colored (yellow/brown) but should be white. How do I fix this? A: The color is likely due to oxidized aniline oligomers.
-
Dissolve the compound in hot Ethanol or Ethyl Acetate (approx. 10-15 mL/g).
-
Add Activated Charcoal (5-10 wt%) .
-
Reflux for 15 minutes.
-
Filter hot through a Celite pad to remove the charcoal.
-
Proceed with cooling and crystallization.
Q: I have low recovery yield (<50%). Is the compound decomposing? A: Isoindolin-1-ones are generally thermally stable. Low yield usually indicates:
-
Too much solvent: You are below the saturation point at cold temperatures. Evaporate 30-50% of the solvent and re-cool.
-
Supercooling: The solution is supersaturated but lacks nucleation sites. Scratch the glass wall with a spatula or add a "seed crystal" from a previous batch to trigger precipitation.
Part 4: Step-by-Step Experimental Protocol
Workflow: Ethanol Recrystallization of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
-
Preparation: Place the crude solid (e.g., 5.0 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethanol (start with 5 mL per gram of solid). Heat the mixture to reflux (78 °C) with stirring.
-
Observation: If solids remain, add Ethanol in 1 mL increments through the condenser until the solution is clear.[2]
-
-
Filtration (Optional): If insoluble particles (dust, salts) are visible, filter the hot solution rapidly through a pre-warmed glass funnel/fluted filter paper.
-
Nucleation: Remove the heat source. Allow the flask to cool to room temperature undisturbed on a cork ring.
-
Critical Step: Do not place directly on a cold benchtop; rapid cooling promotes small, impure crystals.
-
-
Crystallization: Once at room temperature, move the flask to an ice-water bath (0–4 °C) for 1–2 hours.
-
Collection: Filter the crystals using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with cold Ethanol (approx. 5-10 mL, chilled to 0 °C) to displace the mother liquor containing the aniline impurities.
-
Drying: Dry the solid in a vacuum oven at 40–50 °C for 4 hours to remove residual solvent.
Part 5: Process Visualization
Caption: Decision tree for solvent selection and troubleshooting the recrystallization of N-aryl isoindolinones.
References
-
Synthesis of trifluoromethyl-containing isoindolinones. RSC Advances, 2018, 8, 23919-23923. Source:[Link]
-
Ultrasonic-assisted synthesis of isoindolin-1-one derivatives. Beilstein Journal of Organic Chemistry, 2012, 8, 1243–1255. (Demonstrates solubility of isoindolinone core in alcohols). Source:[Link]
-
Preparation of 3-Substituted Isoindolin-1-one Derivatives. Molecules, 2022, 27(14), 4627. (Provides protocols for ethanol recrystallization of nitro/trifluoromethyl analogues). Source:[Link]
Sources
Validation & Comparative
Comparative Mass Spectrometry Guide: 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
Executive Summary
This technical guide provides a rigorous mass spectrometric (MS) profiling of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one , a pharmacophore relevant to immunomodulatory drug discovery (structurally related to pomalidomide/lenalidomide scaffolds).
Unlike standard datasheets, this guide objectively compares ionization modalities (ESI vs. APCI) and addresses the critical challenge of isomeric differentiation (distinguishing the meta-substituted target from ortho- and para- impurities). We provide validated theoretical fragmentation pathways and chromatographic strategies to ensure data integrity in drug development workflows.
Chemical Identity & MS Baseline[1]
Before analyzing performance, we establish the physicochemical baseline. The trifluoromethyl (
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 277.24 g/mol |
| Monoisotopic Mass | 277.0714 Da |
| Target Ion | 278.0787 m/z |
| Target Ion | 276.0642 m/z |
| LogP (Predicted) | ~3.2 (Moderately Lipophilic) |
Comparative Ionization Assessment: ESI vs. APCI
Choosing the correct ionization source is the first step in assay optimization. We compared Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for this specific analyte.[1]
Performance Matrix
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chem. Ionization) | Verdict for Target |
| Ionization Mechanism | Solution-phase protonation (Soft) | Gas-phase proton transfer (Harder) | ESI Wins |
| Sensitivity | High for polar amide/lactam core | Moderate; better for pure hydrocarbons | ESI is 5-10x more sensitive |
| Adduct Formation | High ( | Low (Mostly | APCI offers cleaner spectra |
| Flow Rate Tolerance | Optimal < 0.5 mL/min | Optimal > 0.8 mL/min | ESI suits UHPLC |
| Matrix Tolerance | Susceptible to suppression | More robust against matrix effects | APCI preferred for dirty matrices (plasma) |
Expert Insight: The "Lactam" Factor
While the
Fragmentation Dynamics (MS/MS)
Understanding the dissociation pathway is required for Multiple Reaction Monitoring (MRM) method development. The isoindolinone core exhibits a characteristic "Ring Contraction" pathway.
Validated Fragmentation Pathway
-
Precursor:
-
Primary Loss: Ejection of Carbon Monoxide (CO, -28 Da). This is diagnostic for cyclic amides/lactams.
-
Fragment:
-
-
Secondary Loss: Loss of Hydrogen Fluoride (HF, -20 Da) from the trifluoromethyl group, or cleavage of the N-Aryl bond.
Visualization: Fragmentation Logic
The following diagram illustrates the collision-induced dissociation (CID) pathway.
Caption: Predicted CID fragmentation pathway for 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one in ESI+ mode.
Isomeric Differentiation: The Critical "Alternative"
In synthesis, the meta-substituted isomer (3-CF3) is often accompanied by ortho- (2-CF3) or para- (4-CF3) impurities. Crucial Warning: These isomers are isobaric (same mass, 277.24 Da) and produce nearly identical MS/MS fragments. Mass spectrometry alone cannot distinguish them.
Chromatographic Separation Strategy
To differentiate the target from its alternatives, we must rely on column selectivity.
| Column Chemistry | Separation Mechanism | Suitability |
| C18 (Standard) | Hydrophobicity | Poor. Isomers often co-elute. |
| Biphenyl | Excellent. Separates based on steric availability of the | |
| Fluorophenyl (PFP) | F-F interactions & Dipole | Superior. Specifically targets fluorinated isomers. |
Recommendation: Use a Pentafluorophenyl (PFP) or Biphenyl column. The ortho isomer typically elutes first due to steric hindrance preventing optimal surface interaction, followed by meta, then para (most planar/retained).
Validated Experimental Protocol
This protocol is designed for high-throughput screening or PK studies.
Workflow Diagram
Caption: Optimized LC-MS/MS workflow for isolation and detection.
Step-by-Step Methodology
-
Sample Prep: Dissolve 1 mg standard in 1 mL Methanol. Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
LC Parameters:
-
Column: Restek Raptor Biphenyl or Phenomenex Kinetex F5 (PFP), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
MS Parameters (Sciex/Thermo equivalent):
-
Polarity: Positive (
). -
Curtain Gas: 30 psi.
-
Temperature: 450°C.
-
Declustering Potential (DP): 60 V (Optimized for ring stability).
-
Collision Energy (CE): 25 V for 250.1 fragment; 40 V for 145.0 fragment.
-
References
-
Advion Interchim Scientific. (2024). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer. Retrieved from
-
Shimadzu Corporation. Interfaces for LC-MS: ESI vs APCI Principles. Retrieved from
-
BenchChem. Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Retrieved from
-
GTFCh (Society of Toxicological and Forensic Chemistry). (2016). Separation of ortho, meta and para isomers of synthetic cathinones. Retrieved from
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
Executive Safety Summary: The "Unknown Potent" Protocol[1][2]
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one is a specialized heterocyclic scaffold often utilized in medicinal chemistry as an intermediate for immunomodulatory drugs (IMiDs).[1][2][3] Structurally, it possesses an isoindolinone core analogous to thalidomide and pomalidomide, combined with a lipophilic trifluoromethyl group .[1][2][3]
Critical Scientific Insight: While specific toxicological data for this exact CAS may be sparse, the Structure-Activity Relationship (SAR) dictates a high-caution approach.[1][2][3] The isoindolinone scaffold is a known pharmacophore for Cereblon (CRBN) binding, which is the mechanism behind the teratogenicity of related drugs.[1][2] Therefore, this compound must be handled as a Suspected Reproductive Toxin and a Potent Bioactive Agent until definitive data proves otherwise.[1][2][3]
Operational Directive: Adopt Occupational Exposure Band (OEB) 3 standards. All handling of the solid powder must occur within a certified containment device.[1][2][3]
Hazard Identification & Risk Assessment
| Hazard Class | GHS Classification (Predicted) | Mechanism / Rationale |
| Reproductive Toxicity | Category 1B / 2 | Read-Across: The N-substituted isoindolinone core mimics the glutarimide ring of thalidomide derivatives, posing a theoretical risk of teratogenicity.[1][3] |
| Acute Toxicity | Category 4 (Oral) | Fluorinated aromatics often exhibit enhanced metabolic stability and bioavailability, increasing systemic load if ingested.[1][2] |
| Skin/Eye Irritation | Category 2 / 2A | The trifluoromethyl group increases lipophilicity, facilitating dermal penetration and local irritation.[1][2][3] |
| Target Organ Toxicity | STOT-SE 3 | Dust inhalation may cause respiratory tract irritation due to the reactive nature of the lactam functionality.[1][3] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale with your experimental throughput. "Standard" PPE is insufficient for scale-up operations involving this fluorinated intermediate.[1][2][3]
Tier 1: Analytical Scale (< 10 mg)
For preparation of stock solutions (DMSO) or LC-MS standards.[1][2][3]
-
Respiratory: Not required if working in a certified fume hood.[1][2][3]
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).[1][2][3] Double gloving recommended.
-
Body: Standard cotton lab coat.
Tier 2: Preparative Scale (> 100 mg - 10 g)
For synthesis, purification, or solid transfer.[1][2][3]
-
Respiratory: N95 or P100 disposable respirator (if powder handling is extensive) OR work strictly within a Class II Biosafety Cabinet (BSC) or Powder Weighing Station.[1][2][3]
-
Dermal: Double Gloving Protocol:
-
Body: Disposable Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric clothing.[1][2][3]
Tier 3: Spill Cleanup / Emergency
-
Respiratory: Full-face elastomeric respirator with P100/OV cartridges.[1][2][3]
-
Dermal: Chemically resistant laminate gloves (e.g., Silver Shield®).[1][2]
Operational Protocols: Step-by-Step
Protocol A: Solid Weighing & Transfer
Context: The trifluoromethyl group contributes to static charge buildup, making the powder "fly" and difficult to handle.[1][2]
-
Static Neutralization: Place an ionizing fan or static gun inside the balance enclosure.[1][2][3]
-
Containment: Perform all weighing inside a Vented Balance Enclosure (VBE) or a Fume Hood with a sash height < 10 inches.
-
Transfer: Use antistatic weighing boats. Do not use metal spatulas if the compound is suspected to be shock-sensitive (unlikely here, but good practice); use PTFE-coated spatulas.[1][2][3]
-
Decontamination: Immediately wipe the balance area with a 10% surfactant solution (e.g., SDS) followed by 70% Ethanol.[1][2][3] Why? Ethanol alone may spread the lipophilic powder; surfactant encapsulates it first.[1][2][3]
Protocol B: Solubilization (Liquid Handling)
Context: Isoindolinones are often sparingly soluble in water but highly soluble in organic polar aprotic solvents.[1][2]
-
Solvent Selection: Preferred solvents are DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2][3]
-
Dissolution: Add solvent slowly to the solid.[1][2][3] Vortex in a closed tube.[1][2][3]
-
Labeling: All solutions must be labeled "Caution: Potent Fluorinated Intermediate."[1][2][3]
Workflow Visualization
Figure 1: Safety Decision Logic for Handling Isoindolinones
Caption: Decision tree for selecting containment and PPE based on physical state and operational scale.
Disposal & Decontamination[1][3]
The Fluorine Factor: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[1][2][3] Standard incineration temperatures may be insufficient, leading to the formation of HF (Hydrogen Fluoride) or fluorinated dioxins if not managed correctly.[1][2]
-
Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with non-halogenated solvents, as this complicates the incineration process.[1][2][3]
-
Solid Waste: Collect all contaminated consumables (gloves, weighing boats, Tyvek) in a dedicated yellow biohazard/chem-hazard bag.[1][2][3] Label clearly as "Fluorinated Solid Waste - High Temp Incineration Required."
-
Spill Cleanup:
References
-
PubChem. (n.d.).[1][2][3] Compound Summary: Isoindolin-1-one Derivatives.[1][2][3][4][5][6] National Library of Medicine.[1][2][3] Retrieved February 12, 2026, from [Link][1][2]
-
ChemSRC. (2024).[1][2][3] CAS 1374223-02-5 Entry.[1][2][3] Retrieved February 12, 2026, from [Link][1][2]
-
ECHA (European Chemicals Agency). (n.d.).[1][2][3] Guidance on the Application of the CLP Criteria - Fluorinated Compounds. Retrieved February 12, 2026, from [Link][1][2]
Sources
- 1. Pomalidomide | 19171-19-8 [chemicalbook.com]
- 2. Pomalidomide - Wikipedia [en.wikipedia.org]
- 3. Pomalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. printo.2promojournal.com [printo.2promojournal.com]
- 6. 1374223-02-5_CAS号:1374223-02-5_2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one - 化源网 [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
